molecular formula C11H11N3O B8455068 4-(2-Methylpyridin-3-yloxy)pyridin-2-amine

4-(2-Methylpyridin-3-yloxy)pyridin-2-amine

Cat. No. B8455068
M. Wt: 201.22 g/mol
InChI Key: BVAXFWWUEXQCTB-UHFFFAOYSA-N
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Patent
US08431713B2

Procedure details

tert-Butyl 4-(2-methylpyridin-3-yloxy)pyridin-2-ylcarbamate (5.5 g, 18.3 mmol) was diluted in dichloromethane (20 mL). Trifluoroacetic acid (20 mL) was added and the reaction was stirred for 3 hours at ambient temperature. The reaction was concentrated, and saturated sodium bicarbonate solution was added to the residue. The aqueous layer was extracted with ethyl acetate and organic layer was dried and concentrated to give the title compound (3.67 g, 99% yield) as light yellow oil.
Name
tert-Butyl 4-(2-methylpyridin-3-yloxy)pyridin-2-ylcarbamate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH:15]C(=O)OC(C)(C)C)[CH:10]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=2)=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
tert-Butyl 4-(2-methylpyridin-3-yloxy)pyridin-2-ylcarbamate
Quantity
5.5 g
Type
reactant
Smiles
CC1=NC=CC=C1OC1=CC(=NC=C1)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
saturated sodium bicarbonate solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate and organic layer
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NC=CC=C1OC1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.67 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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